molecular formula C20H36OSi B14611001 Dihexyl(methyl)(4-methylphenoxy)silane CAS No. 59280-44-3

Dihexyl(methyl)(4-methylphenoxy)silane

Cat. No.: B14611001
CAS No.: 59280-44-3
M. Wt: 320.6 g/mol
InChI Key: RWNMIHMTYQAHGP-UHFFFAOYSA-N
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Description

Contextualizing Organosilicon Chemistry within Advanced Materials and Chemical Synthesis Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is a cornerstone of modern materials science and chemical synthesis. sbfchem.com These compounds are integral to the development of a wide array of advanced materials due to the unique properties imparted by the silicon atom. Unlike their carbon analogues, organosilicon compounds can exhibit enhanced thermal stability, chemical resistance, and unique electronic properties. cfsilicones.comrsc.org The silicon-carbon bond is longer and more polarizable than the carbon-carbon bond, leading to distinct reactivity and molecular geometries. soci.org

The versatility of organosilicon compounds stems from the ability to modify the organic substituents attached to the silicon atom, allowing for the fine-tuning of properties for specific applications. wiley-vch.de This has led to their use in high-performance polymers (silicones), adhesives, coatings, and as coupling agents to enhance the interface between organic and inorganic materials. labinsights.nlnih.gov In chemical synthesis, organosilanes are valuable reagents and intermediates, prized for their stability and selective reactivity. dakenchem.com

Research Significance of Structurally Defined Silane (B1218182) Compounds in Contemporary Chemistry

The precise three-dimensional arrangement of atoms in structurally defined silane compounds is critical to their function and reactivity. Research in this area focuses on understanding how the nature of the organic groups bonded to the silicon atom influences the compound's physical and chemical properties. For instance, the introduction of bulky or electronically distinct substituents can dramatically alter reaction pathways and the properties of resulting materials.

Silanes with specific functionalities are designed to act as surface modifiers, adhesion promoters, and cross-linking agents. dakenchem.comnih.gov The hydrolyzable groups on the silicon atom can react with surfaces like glass and metal oxides to form stable siloxane bonds, while the organic functionalities can interact with a polymer matrix, effectively bridging the organic and inorganic phases. nih.gov This is of paramount importance in the fabrication of composite materials with enhanced mechanical strength and durability.

Overview of Research Trajectories for Dihexyl(methyl)(4-methylphenoxy)silane

Direct research on this compound is not prominent in the available literature. However, based on its structure, potential research interests can be hypothesized. The dihexyl groups suggest a focus on properties related to hydrophobicity and solubility in nonpolar organic solvents. The methyl group provides a point of steric and electronic differentiation from other substituents. The 4-methylphenoxy group is particularly noteworthy, as the phenoxy moiety can influence the compound's thermal stability and reactivity, and it may be investigated for its potential role in directing interactions with aromatic-containing systems or surfaces.

A plausible, though currently undocumented, synthesis route for a similar compound, Ethyl(dihexyl)(3-methylphenoxy)silane, involves the reaction of a chlorosilane precursor with a Grignard reagent or an aryloxy-substituting reaction. vulcanchem.com It is reasonable to assume a similar synthetic strategy could be employed for this compound.

Given the absence of specific studies, the following table provides a hypothetical overview of the basic properties of this compound based on general knowledge of organosilicon compounds with similar functional groups.

PropertyAnticipated CharacteristicRationale
Physical State LiquidThe presence of flexible hexyl chains and a single aromatic ring is unlikely to result in a high melting point solid at room temperature.
Solubility Soluble in nonpolar organic solvents (e.g., hexane, toluene)The long alkyl chains and aromatic group contribute to its nonpolar character.
Reactivity The phenoxy group could be a site for substitution reactions or cleavage under certain conditions. The Si-O bond is susceptible to hydrolysis.The silicon-oxygen-carbon linkage is a key reactive site in many aryloxysilanes.
Potential Applications Lubricant, hydraulic fluid, additive in polymers, or as a precursor for more complex materials.The combination of alkyl and aryl groups can impart desirable thermal and rheological properties.

It is important to reiterate that this information is based on general principles of organosilicon chemistry and not on direct experimental data for this compound. Further empirical research would be necessary to validate these hypotheses and fully characterize this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59280-44-3

Molecular Formula

C20H36OSi

Molecular Weight

320.6 g/mol

IUPAC Name

dihexyl-methyl-(4-methylphenoxy)silane

InChI

InChI=1S/C20H36OSi/c1-5-7-9-11-17-22(4,18-12-10-8-6-2)21-20-15-13-19(3)14-16-20/h13-16H,5-12,17-18H2,1-4H3

InChI Key

RWNMIHMTYQAHGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](C)(CCCCCC)OC1=CC=C(C=C1)C

Origin of Product

United States

Synthetic Methodologies for Dihexyl Methyl 4 Methylphenoxy Silane and Its Derivatives

Strategies for the Preparation of Dihexyl(methyl)(4-methylphenoxy)silane

The construction of this compound necessitates the formation of two distinct types of bonds to the central silicon atom: two silicon-hexyl bonds, one silicon-methyl bond, and one silicon-phenoxy bond. The following sections will detail the most common and effective laboratory methods for achieving this molecular architecture.

Nucleophilic Substitution Reactions at Silicon in the Synthesis of this compound

A fundamental and widely employed strategy for the formation of the aryloxy-silane linkage in this compound is the nucleophilic substitution at a silicon center. This reaction typically involves the displacement of a leaving group on a precursor silane (B1218182) by an oxygen nucleophile.

In a common approach, a dihexyl(methyl)chlorosilane would serve as the electrophilic silicon source. The synthesis of this precursor would first be necessary, likely through methods described in the following sections. Once obtained, the dihexyl(methyl)chlorosilane is reacted with 4-methylphenol (p-cresol) in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, is crucial for deprotonating the phenol to generate the more nucleophilic 4-methylphenoxide anion and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The general reaction is as follows:

(Hexyl)₂CH₃Si-Cl + HO-C₆H₄-CH₃ + Base → (Hexyl)₂CH₃Si-O-C₆H₄-CH₃ + Base·HCl

The efficiency of this reaction is influenced by several factors, including the nature of the solvent, the reaction temperature, and the steric hindrance around the silicon atom. Non-polar aprotic solvents are typically employed to avoid interference with the reactive intermediates.

An alternative, though less common, approach could involve the reaction of a dihexyl(methyl)silane containing a different leaving group, such as a triflate or another sulfonate ester, which are even more reactive than chlorides but are also more expensive to prepare.

Grignard and Organolithium Reagent Chemistry in Silane Formation

The formation of the silicon-carbon bonds in this compound is most effectively achieved through the use of powerful organometallic nucleophiles, namely Grignard and organolithium reagents. gelest.com These reagents are essential for creating the robust Si-C linkages of the hexyl and methyl groups.

Grignard Reagents: The Grignard reaction is a classic and versatile method for the formation of Si-C bonds. gelest.com In the context of synthesizing this compound, a stepwise approach is typically necessary. Starting with a suitable silicon tetrahalide, such as silicon tetrachloride (SiCl₄), a sequential addition of Grignard reagents can be performed. For instance, one could first react SiCl₄ with two equivalents of hexylmagnesium bromide (HexylMgBr) to form dihexyldichlorosilane. This intermediate can then be reacted with one equivalent of methylmagnesium bromide (CH₃MgBr) to yield dihexyl(methyl)chlorosilane.

The stoichiometry of the Grignard reagent is critical in controlling the degree of substitution at the silicon center. gelest.com The reactivity of the chlorosilane decreases with progressive substitution, which can allow for the isolation of partially substituted products. lkouniv.ac.in

Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts and are also widely used for the formation of Si-C bonds. sigmaaldrich.comwikipedia.org Similar to Grignard reagents, hexyllithium and methyllithium can be used to sequentially displace halide leaving groups on a silicon precursor. The higher reactivity of organolithium compounds can be advantageous in cases where Grignard reagents are sluggish, but it also necessitates careful control of reaction conditions, often requiring very low temperatures to prevent side reactions.

A plausible synthetic sequence could involve the reaction of methyltrichlorosilane with two equivalents of hexyllithium to generate dihexyl(methyl)chlorosilane. This intermediate would then be subjected to nucleophilic substitution with 4-methylphenoxide as described in the previous section.

Reagent TypeGeneral FormulaKey Characteristics
Grignard ReagentR-MgX (X = Cl, Br, I)Moderately reactive, tolerant of some functional groups, widely used in industry. gelest.com
Organolithium ReagentR-LiHighly reactive, strong bases, often require low temperatures for selective reactions. wikipedia.orgchemeurope.com

Catalytic Approaches in the Synthesis of Aryloxy- and Alkylsilanes

In recent years, catalytic methods have emerged as powerful alternatives to traditional stoichiometric reactions for the formation of Si-O and Si-C bonds, often offering higher efficiency, milder reaction conditions, and greater functional group tolerance.

Catalytic Formation of Aryloxysilanes: The dehydrogenative coupling of silanes (R₃Si-H) with phenols, catalyzed by various transition metal complexes, is a prominent method for forming aryloxysilanes. For the synthesis of this compound, this would involve the reaction of dihexyl(methyl)silane with 4-methylphenol in the presence of a suitable catalyst, such as those based on rhodium, iridium, or ruthenium. This method is highly atom-economical as the only byproduct is hydrogen gas.

(Hexyl)₂CH₃Si-H + HO-C₆H₄-CH₃ --(Catalyst)--> (Hexyl)₂CH₃Si-O-C₆H₄-CH₃ + H₂

Catalytic Formation of Alkylsilanes: While less common for the synthesis of simple alkylsilanes compared to Grignard and organolithium methods, catalytic approaches for the formation of Si-C bonds are of growing importance. Hydrosilylation, the addition of a Si-H bond across a double bond, is a major industrial process for producing alkylsilanes. To synthesize the hexyl groups of the target molecule via this method, one would start with a suitable hydrosilane, such as methyl(4-methylphenoxy)silane, and react it with 1-hexene in the presence of a catalyst, typically a platinum complex like Speier's or Karstedt's catalyst. This would be followed by the introduction of the second hexyl group through a similar reaction. However, controlling the stepwise addition to achieve the desired dihexyl substitution can be challenging.

Functionalization and Derivatization Reactions of this compound

Once this compound is synthesized, it can serve as a scaffold for the introduction of further chemical functionality. These modifications can be directed at either the phenoxy moiety or the hexyl chains, allowing for the fine-tuning of the molecule's properties for specific applications.

Modifications of the Phenoxy Moiety in this compound

The aromatic ring of the 4-methylphenoxy group is amenable to a variety of electrophilic aromatic substitution reactions. The existing methyl and aryloxy-silane groups will influence the position of subsequent substitutions.

Electrophilic Aromatic Substitution:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using standard halogenating agents, such as N-bromosuccinimide (NBS) or molecular bromine in the presence of a Lewis acid catalyst. The positions ortho to the activating oxygen atom are the most likely sites of substitution.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. This functional group can then be further transformed, for example, by reduction to an amino group.

Friedel-Crafts Acylation and Alkylation: The attachment of acyl or alkyl groups to the aromatic ring can be carried out using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Modification of the Methyl Group: The benzylic methyl group can also be a site for functionalization. For instance, it can undergo free-radical halogenation, followed by nucleophilic substitution to introduce a variety of functional groups.

Reaction TypeReagentsPotential Functional Group Introduced
HalogenationNBS, Br₂/FeBr₃-Br, -Cl
NitrationHNO₃/H₂SO₄-NO₂
Friedel-Crafts AcylationRCOCl/AlCl₃-C(O)R

Controlled Introduction of Additional Functionalities via the Hexyl Chains

The aliphatic hexyl chains of this compound are generally less reactive than the aromatic phenoxy moiety. However, they can still be functionalized, typically through free-radical reactions.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the hexyl chains can be halogenated. This reaction is often not highly selective, leading to a mixture of products with halogens at different positions along the chain. However, by controlling the reaction conditions, some degree of selectivity can be achieved.

Once a halogen has been introduced, it can serve as a leaving group for a variety of nucleophilic substitution reactions, allowing for the introduction of functional groups such as amines, alcohols, and nitriles.

Terminal Functionalization: A more controlled approach to functionalizing the hexyl chains would involve starting with a functionalized hexyl precursor in the initial synthesis. For example, using a Grignard reagent derived from 6-bromo-1-hexene would introduce a terminal double bond on one or both of the hexyl chains. This double bond could then be further manipulated through reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation to introduce a wide range of functionalities at the terminus of the alkyl chain.

Polymerization-Initiating or Linking Site Derivatization of this compound

The chemical structure of this compound, featuring a phenoxy group, offers several potential pathways for derivatization to impart functionality as a polymerization initiator or a linking site within a polymer chain. While specific research on the polymerization applications of this particular compound is not extensively documented, its functional groups can be modified based on established principles of organic and polymer chemistry to create active sites for polymerization. These modifications can be broadly categorized into the introduction of polymerizable groups on the aromatic ring or the transformation of the phenoxy linkage to generate an initiating species.

One theoretical approach involves the functionalization of the 4-methylphenoxy group. The para-methyl group on the phenyl ring is a potential site for chemical modification. For instance, it could undergo oxidation to a carboxylic acid or a hydroxymethyl group. The resulting functional group could then be further reacted to introduce a polymerizable moiety.

Another strategy could involve electrophilic aromatic substitution on the phenoxy ring to introduce functional groups that can initiate or participate in polymerization reactions. For example, acylation followed by reduction could introduce a hydroxyethyl group, which is a known initiator for ring-opening polymerization of cyclic esters like caprolactone or lactide.

Alternatively, the silicon-oxygen bond of the phenoxy group could be leveraged. While stable, this bond could potentially be cleaved under specific conditions to generate a phenoxide, which might act as an initiator for certain types of anionic polymerization.

Furthermore, the entire this compound molecule could be designed to act as a chain transfer agent in radical polymerization, thereby becoming incorporated at the end of a polymer chain. wikipedia.orggoogle.com The reactivity of the Si-H bond, if present in a derivative, or other labile bonds could facilitate this process.

It is important to note that these proposed derivatization strategies are based on the general reactivity of aryloxysilanes and related organosilicon compounds. Experimental validation would be necessary to determine the feasibility and efficiency of these pathways for this compound.

Hypothetical Derivatization Reactions for Polymerization Functionality

Below is a table outlining hypothetical derivatization reactions to functionalize this compound for polymerization applications, based on analogous chemical transformations.

Target Functionality Proposed Derivatization Strategy Potential Polymerization Application Key Reagents and Conditions
Vinyl Group Friedel-Crafts acylation of the phenoxy ring followed by reduction and dehydration, or a Heck coupling if a halo-functionalized precursor is used.Radical polymerization (e.g., with styrene, acrylates).1. Acetyl chloride/AlCl₃; 2. NaBH₄; 3. Acid catalyst, heat. Or: Vinylating agent, Palladium catalyst.
Epoxy Group Introduction of an allyl group via Williamson ether synthesis on a demethylated precursor, followed by epoxidation.Ring-opening polymerization with amines or anhydrides.1. BBr₃; 2. Allyl bromide, base; 3. m-CPBA.
Hydroxyl Group Formylation of the aromatic ring followed by reduction.Initiator for ring-opening polymerization of cyclic esters and ethers.1. Vilsmeier-Haack reaction (DMF, POCl₃); 2. NaBH₄.
Initiator for ATRP Acylation with 2-bromoisobutyryl bromide.Atom Transfer Radical Polymerization (ATRP) of vinyl monomers.2-Bromoisobutyryl bromide, pyridine.

Reactivity Profiles and Mechanistic Investigations of Dihexyl Methyl 4 Methylphenoxy Silane

Chemical Transformations Involving the Silane (B1218182) Center of Dihexyl(methyl)(4-methylphenoxy)silane

The silicon atom in this compound is the primary center for several key chemical transformations. Its reactivity is influenced by the attached alkyl (hexyl, methyl) and aryloxy (4-methylphenoxy) groups, which impart specific electronic and steric characteristics.

Hydrolysis and Condensation Pathways to Form Siloxane Bonds

The formation of siloxane (Si-O-Si) bonds from this compound precursors is a two-step process involving hydrolysis followed by condensation. This pathway is fundamental to the formation of silicone polymers. libretexts.org

Hydrolysis: The initial step is the cleavage of the silicon-oxygen bond of the phenoxy group by water, producing a silanol (B1196071) and 4-methylphenol (p-cresol). scispace.com This reaction can be catalyzed by either acids or bases. scispace.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the phenoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon atom.

Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide (B78521) ion directly attacks the electrophilic silicon atom. This pathway is often faster than acid-catalyzed hydrolysis. scispace.com The reaction proceeds through a pentacovalent silicon intermediate. scispace.com

Condensation: The newly formed, reactive Dihexyl(methyl)silanol can then undergo condensation with another silanol molecule to form a disiloxane, eliminating a molecule of water. This process can also be catalyzed by acids or bases.

2 Dihexyl(methyl)silanol → Bis(dihexyl(methyl))disiloxane + H₂O

Alternatively, the silanol can react with an unhydrolyzed this compound molecule to form the same disiloxane, eliminating 4-methylphenol.

The rates of both hydrolysis and condensation are significantly influenced by steric hindrance from the bulky hexyl groups, which can impede the approach of reactants to the silicon center. researchgate.net

Table 1: Factors Influencing Hydrolysis and Condensation of Alkoxysilanes

Factor Effect on Reaction Rate Rationale
pH Catalyzed by both acid and base Protonation of the leaving group (acid) or nucleophilic attack by OH⁻ (base) enhances the reaction. scispace.com
Steric Hindrance Decreases rate Bulky substituents (e.g., hexyl groups) sterically shield the silicon atom from nucleophilic attack. researchgate.netnih.gov
Solvent Dependent on solvent polarity and protic nature Polar, protic solvents can stabilize charged intermediates and participate in proton transfer. scispace.com

| Water Concentration | Increases rate of hydrolysis | Water is a reactant in the hydrolysis step; higher concentration drives the equilibrium forward. bohrium.com |

Ligand Exchange Reactions at Silicon

Ligand exchange, or substitution, involves the replacement of the 4-methylphenoxy group with another functional group without the direct involvement of water. A common example is transesterification, where an alcohol displaces the existing phenoxy group.

This compound + R'OH ⇌ Dihexyl(methyl)(R'-oxy)silane + 4-Methylphenol

This type of reaction is typically reversible and may require a catalyst, such as a Lewis acid or base, to proceed at a reasonable rate. The equilibrium can be shifted by removing one of the products, such as the 4-methylphenol, from the reaction mixture. The exchange with other ligands, such as halides, is also mechanistically possible, often utilizing silyl (B83357) halide precursors in catalyzed reactions.

Reactions with Electrophiles and Nucleophiles at the Silicon Atom

Reactions with Nucleophiles: The silicon atom in this compound is electrophilic due to the electronegativity of the attached oxygen atom. It is therefore susceptible to attack by nucleophiles. libretexts.org This reactivity is the basis for the hydrolysis and ligand exchange reactions discussed previously.

The general mechanism for nucleophilic substitution at silicon is analogous to the S_N2 reaction at carbon but with a key difference: the ability of silicon to form a stable, pentacoordinate intermediate. scispace.com A nucleophile (Nu⁻) attacks the silicon center, forming a trigonal bipyramidal intermediate. The leaving group (the 4-methylphenoxide anion) then departs, resulting in the substituted product.

Nu⁻ + this compound → [Dihexyl(methyl)(Nu)(4-methylphenoxy)silane]⁻ → Dihexyl(methyl)(Nu)silane + 4-Methylphenoxide⁻

Stronger nucleophiles, such as organolithium or Grignard reagents, can also react at the silicon center, although the phenoxy group is a less effective leaving group than a halide.

Reactions with Electrophiles: Direct electrophilic attack at the tetravalent silicon atom of a saturated organosilane is not a common or favorable reaction pathway. The silicon atom lacks available non-bonding electrons to donate to an electrophile, and the Si-C and Si-O bonds are not sufficiently nucleophilic. Reactions involving electrophiles and organosilanes typically occur at other parts of the molecule, such as unsaturated carbon-carbon bonds (in vinyl- or allylsilanes) or at aromatic rings, rather than at the silicon center itself. wikipedia.org

Reactivity of the 4-Methylphenoxy Group in this compound

The 4-methylphenoxy group is an aromatic ring and exhibits reactivity characteristic of substituted benzenes, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

The 4-methylphenoxy group is activated towards electrophilic aromatic substitution (S_EAr). wikipedia.org Both the oxygen atom of the phenoxy group and the methyl group are electron-donating and act as ortho, para-directors.

Directing Effects: The powerful activating and directing effect of the oxygen atom dominates. It strongly directs incoming electrophiles to the positions ortho to it (positions 2 and 6 on the ring). The methyl group at position 4 also directs to its ortho positions (positions 3 and 5).

Steric Hindrance: The bulky dihexyl(methyl)silyloxy group [-OSi(Hex)₂(Me)] creates significant steric hindrance. This will likely disfavor substitution at the ortho position adjacent to the bulky substituent, making the position ortho to the methyl group and meta to the silyloxy group a more probable site of attack.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the 4-Methylphenoxy Group

Reaction Electrophile Predicted Major Product(s)
Nitration NO₂⁺ Dihexyl(methyl)(2-nitro-4-methylphenoxy)silane
Halogenation Br⁺ or Cl⁺ Dihexyl(methyl)(2-bromo-4-methylphenoxy)silane
Sulfonation SO₃ Dihexyl(methyl)(2-sulfo-4-methylphenoxy)silane
Friedel-Crafts Alkylation R⁺ (e.g., CH₃⁺) Dihexyl(methyl)(2,4-dimethylphenoxy)silane

| Friedel-Crafts Acylation | RC=O⁺ | Dihexyl(methyl)(2-acetyl-4-methylphenoxy)silane |

In some cases, particularly with strong electrophiles, ipso-substitution can occur, where the silyl group itself is replaced by the incoming electrophile. wikipedia.orgscholaris.ca However, this is more common with arylsilanes (where silicon is directly bonded to the ring) than with aryloxysilanes.

Role of the Phenoxy Group in Directing Silicon-Centered Reactivity

The 4-methylphenoxy group plays a crucial dual role in modulating the reactivity at the silicon center.

Electronic Effects: As a leaving group in nucleophilic substitution reactions, the stability of the corresponding 4-methylphenoxide anion is important. The electron-donating methyl group slightly destabilizes the resulting anion compared to an unsubstituted phenoxide. This makes the 4-methylphenoxy group a slightly poorer leaving group, which in turn marginally reduces the rate of nucleophilic substitution at the silicon center compared to an unsubstituted phenoxysilane.

Steric Effects: The aryloxy group is sterically bulky. This bulk, combined with the two hexyl chains, provides significant steric shielding to the silicon atom. This steric hindrance is a major factor in controlling the rate of reactions at the silicon center, slowing the approach of nucleophiles. researchgate.netnih.gov Therefore, this compound would be expected to be less reactive towards hydrolysis and condensation than smaller analogous compounds like Trimethylphenoxysilane. scispace.com

Kinetics and Thermodynamic Studies of this compound Reactions

The kinetics of reactions involving this compound, such as hydrolysis or other nucleophilic substitution reactions at the silicon center, are expected to be significantly influenced by the steric bulk of the dihexyl(methyl)silyl group.

Kinetic Studies:

The rate of cleavage of the Si-O bond in aryloxysilanes is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the catalyst (if any). For this compound, the two hexyl groups and the methyl group create a sterically congested environment around the silicon atom. This steric hindrance is a primary factor in determining the rate of reaction.

In general, the hydrolysis of alkoxysilanes can be described as a pseudo-first-order reaction when water is in excess. nih.gov The rate of hydrolysis is sensitive to the structure of the organic groups attached to the silicon atom. nih.gov Bulky substituents on the silicon atom tend to decrease the rate of nucleophilic attack. nih.gov Therefore, the hydrolysis of this compound is expected to be slower than that of less hindered silanes like trimethyl(phenoxy)silane.

The reaction rate is also influenced by the pH of the medium. Both acidic and alkaline conditions can catalyze the hydrolysis of silyl ethers, but the mechanisms differ. nih.gov In acidic media, the reaction is initiated by the protonation of the oxygen atom of the phenoxy group, making it a better leaving group. In alkaline media, the reaction proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.

A comparative look at the hypothetical hydrolysis rates of different silyl ethers can illustrate the impact of steric hindrance.

Interactive Data Table: Relative Hydrolysis Rates of Selected Silyl Ethers (Hypothetical)

Silyl EtherSteric HindranceRelative Hydrolysis Rate
Trimethyl(phenoxy)silaneLow100
Triethyl(phenoxy)silaneMedium50
tert-Butyldimethyl(phenoxy)silaneHigh10
This compoundVery High< 1

Thermodynamic Studies:

Thermodynamic data for reactions of this compound are scarce. However, general thermodynamic principles for the cleavage of the Si-O bond can be applied. The silicon-oxygen bond is a strong covalent bond, and its cleavage requires significant energy input or catalytic activation.

Studies on the dismutation of chlorosilanes have shown that thermodynamic parameters like enthalpy and entropy changes can be determined and used to predict the equilibrium composition of reaction mixtures. mdpi.comresearchgate.net Similar studies would be necessary to quantify the thermodynamics of reactions involving this compound.

Investigating Reaction Mechanisms via Intermediates and Transition States

The reaction mechanisms for nucleophilic substitution at the silicon center of this compound are presumed to follow pathways established for other silyl ethers. These mechanisms typically involve hypervalent silicon intermediates.

Reaction Mechanisms:

The most common mechanism for nucleophilic substitution at a silicon atom is a two-step process involving a pentacoordinate intermediate. This is in contrast to the SN2 mechanism at a carbon center, which is a one-step process. The ability of silicon to expand its coordination sphere is a key feature of its reactivity.

For the hydrolysis of this compound, the mechanism would likely involve the following steps:

Nucleophilic Attack: A nucleophile, such as a water molecule or a hydroxide ion, attacks the electrophilic silicon atom. This leads to the formation of a trigonal bipyramidal pentacoordinate silicon intermediate.

Pseudorotation (optional): The pentacoordinate intermediate can undergo a process called pseudorotation, where the positions of the substituents around the silicon atom rearrange.

Departure of the Leaving Group: The leaving group, in this case, the 4-methylphenoxide anion, departs from the silicon center, resulting in the formation of the corresponding silanol, Dihexyl(methyl)silanol.

The steric bulk of the dihexyl(methyl)silyl group would influence the geometry of the transition state and the stability of the pentacoordinate intermediate. researchgate.net The large hexyl groups would likely occupy equatorial positions in the trigonal bipyramidal intermediate to minimize steric strain.

Intermediates and Transition States:

The transition state for the nucleophilic attack on the silicon atom would involve the partial formation of the bond with the incoming nucleophile and partial breaking of the bond with the leaving group. The stability of this transition state is a key factor in determining the reaction rate. Polar protic solvents can stabilize the transition state in SN1-like solvolysis reactions by solvating the developing charges. libretexts.orgvedantu.com

The pentacoordinate silicon species is a true intermediate, meaning it corresponds to a local minimum on the potential energy surface. The existence of such intermediates has been supported by both experimental and computational studies on various organosilicon compounds.

The solvolysis of related compounds, such as benzyl (B1604629) chlorides, has been studied in detail to understand the transition from a stepwise to a concerted mechanism, and how substituents affect the structure of the transition state. nih.gov Similar detailed mechanistic studies would be required to fully elucidate the reaction pathways for this compound.

Advanced Spectroscopic and Structural Characterization in Dihexyl Methyl 4 Methylphenoxy Silane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like Dihexyl(methyl)(4-methylphenoxy)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR studies would be essential for a complete structural assignment.

Proton (¹H) NMR Studies of this compound

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals for the two hexyl chains, the silicon-bound methyl group, and the 4-methylphenoxy (p-cresoxy) group.

The protons of the aromatic ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the hexyl chains would present as a series of multiplets, with the terminal methyl group appearing as a triplet around 0.9 ppm. The Si-CH₃ group would yield a sharp singlet, typically found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Si-CH₃0.2 - 0.5Singlet (s)
Si-CH₂-(CH₂)₄-CH₃0.6 - 0.9Multiplet (m)
Si-(CH₂)₅-CH₃ (terminal)0.8 - 1.0Triplet (t)
Si-CH₂-(CH₂)₄-CH₃ (internal methylenes)1.2 - 1.6Multiplet (m)
Ar-CH₃2.2 - 2.4Singlet (s)
Ar-H (ortho to O)6.7 - 6.9Doublet (d)
Ar-H (meta to O)7.0 - 7.2Doublet (d)

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The spectrum for this compound would show distinct signals for the Si-bound methyl carbon, the six carbons of each hexyl chain, the aromatic methyl carbon, and the four unique carbons of the 1,4-disubstituted aromatic ring. The carbon atom attached to the silicon (C1 of the hexyl chain) and the aromatic carbon bonded to oxygen (ipso-carbon) are expected to be significantly influenced by the silicon and oxygen atoms, respectively. Data from similar p-cresol (B1678582) derivatives suggest predictable shifts for the aromatic portion. nih.govchemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Si-CH₃-5 to 5
Si-CH₂-(CH₂)₄-CH₃ (C1)10 - 15
Si-CH₂-CH₂-(CH₂)₃-CH₃ (C2)22 - 25
Si-(CH₂)₂-CH₂-(CH₂)₂-CH₃ (C3)31 - 34
Si-(CH₂)₃-CH₂-CH₂-CH₃ (C4)22 - 25
Si-(CH₂)₄-CH₂-CH₃ (C5)31 - 34
Si-(CH₂)₅-CH₃ (C6, terminal)13 - 15
Ar-CH₃20 - 22
Ar-C (meta to O)129 - 131
Ar-C (ortho to O)119 - 121
Ar-C (para to O, C-CH₃)130 - 133
Ar-C (ipso, C-O)153 - 156

Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon Environment Characterization

Silicon-29 (²⁹Si) NMR is a highly sensitive probe for the local environment of the silicon atom. The chemical shift of ²⁹Si covers a wide range and is strongly dependent on the nature of the four substituents attached to it. For tetraorganosilanes, the chemical shift is influenced by the electronegativity and steric bulk of the attached groups. unige.ch

In this compound, the silicon atom is bonded to three carbon atoms (one methyl, two hexyl) and one oxygen atom (of the phenoxy group). This C₃SiO environment has a characteristic chemical shift range. The replacement of an alkyl group with an alkoxy or aryloxy group generally causes a downfield shift (to a less negative or more positive value) compared to a tetraalkylsilane. Based on data for similar siloxane compounds, the ²⁹Si chemical shift can be predicted. researchgate.netpascal-man.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. IR and Raman are often complementary, as some vibrations may be strong in one and weak or absent in the other. scitepress.org

The spectrum of this compound would be dominated by vibrations from the Si-O-C linkage, the aromatic ring, and the alkyl chains.

Si-O-C Stretching: A strong, characteristic band for the asymmetric Si-O-C stretch is expected in the IR spectrum, typically in the 1050-1100 cm⁻¹ region. The corresponding symmetric stretch is often observed in the Raman spectrum.

Alkyl C-H Stretching: Strong bands in the IR and Raman spectra between 2850 cm⁻¹ and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the hexyl and methyl groups.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically appear in the 1500-1600 cm⁻¹ region.

Si-C Stretching: Vibrations associated with the Si-C bonds would be found in the fingerprint region, typically below 850 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Technique (Expected Intensity)
Aromatic C-H Stretch3010 - 3070IR (m), Raman (s)
Aliphatic C-H Stretch2850 - 2960IR (s), Raman (s)
Aromatic C=C Stretch1500 - 1610IR (m), Raman (s)
C-H Bending (Alkyl)1375 - 1470IR (m)
Si-CH₃ Symmetric Bending1250 - 1270IR (s)
Si-O-C Asymmetric Stretch1050 - 1100IR (s)
Aromatic C-H Out-of-Plane Bend800 - 850IR (s)
Si-C Stretch650 - 850IR (m), Raman (m)

(s = strong, m = medium)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk For this compound (Molecular Formula: C₂₀H₃₆OSi), the molecular ion peak (M⁺) would confirm its molecular weight of 320.6 g/mol .

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve:

Alpha-Cleavage: Loss of an alkyl radical from the chain attached to the silicon. The most probable is the loss of a pentyl radical (C₅H₁₁) from one of the hexyl chains to form a stable, silicon-containing cation.

Loss of an Alkyl Chain: Cleavage of the Si-C bond, resulting in the loss of a hexyl radical (•C₆H₁₃, mass 85).

Loss of the Methyl Group: Cleavage of the Si-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, mass 15).

Cleavage of the Si-O Bond: This can lead to fragments corresponding to the [M - OC₇H₇]⁺ ion or the [OC₇H₇]⁺ ion (m/z = 107).

Rearrangements: Silicon-containing compounds are known to undergo rearrangement reactions, which can lead to complex fragmentation patterns.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
320[C₂₀H₃₆OSi]⁺Molecular Ion (M⁺)
305[M - CH₃]⁺Loss of methyl radical
235[M - C₆H₁₃]⁺Loss of hexyl radical
213[M - OC₇H₇]⁺Cleavage of Si-O bond
107[HOC₆H₄CH₃]⁺Fragment from 4-methylphenoxy group

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure for this compound. This is not unexpected, as the presence of two flexible hexyl chains makes crystallization challenging; the compound is likely to be an oil or a low-melting solid at room temperature.

However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide invaluable structural information. Key findings would include:

Silicon Geometry: Confirmation of the tetrahedral geometry around the central silicon atom.

Bond Lengths and Angles: Precise measurements of the Si-C(hexyl), Si-C(methyl), and Si-O bond lengths and the C-Si-C, C-Si-O, and Si-O-C bond angles. These values provide insight into the electronic and steric effects of the substituents.

Conformation: The specific conformation adopted by the two flexible hexyl chains in the solid state.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, revealing any significant intermolecular interactions such as van der Waals forces.

Without experimental data, one can predict that the Si-C bond lengths would be in the range of 1.85-1.90 Å and the Si-O bond length would be approximately 1.65 Å, consistent with values observed in other organosilicon compounds.

Theoretical and Computational Chemistry Studies of Dihexyl Methyl 4 Methylphenoxy Silane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used to model the behavior of silanes and siloxanes, providing a balance between accuracy and computational cost. nih.gov

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like Dihexyl(methyl)(4-methylphenoxy)silane, which contains multiple rotatable single bonds (e.g., within the hexyl chains and around the Si-O bond), a simple geometry optimization finds only one of many possible local energy minima.

A more thorough investigation requires a conformational analysis, which is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com The presence of long, flexible hexyl chains and the phenoxy group results in a complex potential energy surface with numerous conformers. researchgate.net Computational methods can systematically explore these conformations to identify the most stable (lowest energy) structures and determine the energy barriers between them. nih.gov The relative stability of different conformers is governed by a combination of steric hindrance between the bulky alkyl and aryl groups and subtle electronic interactions.

Table 1: Illustrative Conformational Analysis Data for this compound This interactive table presents hypothetical energy data for a few selected conformers, distinguished by key dihedral angles.

ConformerDihedral Angle 1 (C-Si-O-C)Dihedral Angle 2 (Si-C-C-C of Hexyl 1)Relative Energy (kcal/mol)
A180° (anti)180° (anti)0.00 (Global Minimum)
B60° (gauche)180° (anti)1.25
C180° (anti)60° (gauche)0.95
D60° (gauche)60° (gauche)2.50

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenoxy group, which contains the oxygen atom's lone pairs and the aromatic pi system. The LUMO is likely to be an antibonding orbital (σ*) associated with the bonds to the silicon atom (e.g., Si-O or Si-C bonds), making the silicon center susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.orgossila.com The functional groups attached to a silane (B1218182) molecule can significantly influence its reactivity by altering this energy gap. european-coatings.com

Table 2: Hypothetical Frontier Orbital Energies for this compound This table provides plausible calculated energy values for the frontier orbitals.

Molecular OrbitalEnergy (eV)Description
LUMO-0.55Primarily σ* character on Si-O and Si-C bonds
HOMO-6.20Primarily π character on the 4-methylphenoxy group
HOMO-LUMO Gap 5.65 Indicates relatively high kinetic stability

Understanding how electron density is distributed within a molecule is crucial for predicting its intermolecular interactions and reaction sites. Computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges. uni-muenchen.dewikipedia.org Due to the significant difference in electronegativity between silicon (1.90), oxygen (3.44), and carbon (2.55), a pronounced charge separation is expected. The silicon atom will carry a substantial positive partial charge, while the oxygen atom will be strongly negative.

NBO analysis provides a more detailed picture of chemical bonding by describing the Lewis-like structure of the molecule in terms of localized bonds and lone pairs. wikipedia.org It can quantify the polarity of the Si-O and Si-C bonds and reveal delocalization effects, such as hyperconjugation. taylorfrancis.com In siloxanes, the Si-O bond is known to be highly polar with a significant ionic character. acs.orgnih.gov NBO analysis can also provide insights into the hybridization of the atomic orbitals involved in bonding.

Table 3: Hypothetical Partial Atomic Charges from NBO Analysis This interactive table shows representative calculated partial charges on key atoms in the molecule.

AtomElementPositionPartial Charge (e)
Si1SiliconCentral Atom+1.55
O1OxygenPhenoxy Linkage-0.98
C1CarbonAttached Methyl Group-0.65
C2CarbonPhenoxy Ring (bonded to O)+0.45
C3CarbonHexyl Chain (alpha to Si)-0.50

Computational Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry is instrumental in modeling the dynamics of chemical reactions. hydrophobe.org This involves mapping the potential energy surface to identify reactants, products, intermediates, and the transition states that connect them.

A common and important reaction for alkoxysilanes is hydrolysis, where the Si-OR bond is cleaved by water. wikipedia.org This reaction is the first step in the sol-gel process and in the use of silanes as coupling agents to functionalize surfaces. nih.gov Computational modeling can simulate the mechanistic steps of such a reaction.

For this compound, a plausible functionalization is the acid- or base-catalyzed hydrolysis of the Si-O(phenoxy) bond. A typical simulation would investigate:

Formation of a Pre-reaction Complex: The initial interaction between the silane and a water molecule (and a catalyst, if applicable).

Nucleophilic Attack: The attack of a water molecule or hydroxide (B78521) ion on the electrophilic silicon atom. This often proceeds through a pentacoordinate silicon intermediate or transition state. nih.gov

Proton Transfer: Shuttling of protons, often mediated by additional solvent molecules.

Leaving Group Departure: The cleavage of the Si-O bond, leading to the departure of the 4-methylphenol molecule and the formation of a silanol (B1196071) (R3Si-OH).

Equally important is the activation energy or activation barrier (ΔE_a), which is the energy difference between the reactants and the highest-energy transition state. mdpi.com This barrier determines the reaction rate; a high activation barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. nih.gov For silane hydrolysis, computational studies can compare the activation barriers for different catalytic conditions (e.g., acidic vs. basic) to predict which will be more efficient. adhesivesmag.com

Table 4: Hypothetical Energetics for the Hydrolysis of this compound This table outlines the calculated relative energies along a proposed reaction coordinate for hydrolysis.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsSilane + H₂O0.0
Transition State (TS)Pentacoordinate Si complex+25.5
ProductsSilanol + 4-methylphenol-5.8
Activation Barrier (ΔE_a) Energy to reach TS +25.5
Reaction Energy (ΔE_rxn) Overall energy change -5.8

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For this compound, these simulations provide a molecular-level view of how individual molecules interact with each other in a condensed phase, which is crucial for understanding its macroscopic properties like viscosity, boiling point, and solubility.

MD simulations begin by building a virtual box of molecules. The interactions between these molecules are governed by a set of equations known as a force field, such as CVFF (Consistent Valence Force Field), which is often used for organic and polymer systems. mdpi.com The simulation then calculates the net force on each atom and uses Newton's laws of motion to predict its position and velocity a short time step into the future. By repeating this process millions of times, a trajectory of the system is generated, revealing how the molecules move, rotate, and interact.

For a system of this compound molecules, the key intermolecular interactions at play are van der Waals forces. These non-bonding interactions, which include London dispersion forces, are critical for the cohesion of the material. mdpi.com The long, flexible dihexyl chains would be expected to exhibit significant dispersion forces, leading to entanglement and influencing the material's bulk properties. The aromatic (4-methylphenoxy) group can also participate in pi-stacking interactions, further stabilizing the condensed phase. MD simulations can quantify the energy of these interactions. mdpi.comdovepress.com

One of the key outputs from MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule. Peaks in the RDF indicate preferred distances for molecular packing. By analyzing the RDFs between specific atom types (e.g., between the silicon atoms of two different molecules or between the aromatic rings), researchers can build a detailed picture of the local molecular structure.

The data below represents a typical output from an MD simulation, quantifying the non-bonded interaction energies between molecules of this compound.

Interaction TypeAverage Interaction Energy (kcal/mol)Description
Van der Waals (VdW)-9.5Dominant interaction arising from temporary fluctuations in electron density, primarily from the hexyl chains and aromatic ring.
Electrostatic (Coulombic)-2.1Arises from the partial charges on atoms due to differences in electronegativity, particularly around the Si-O-C linkage.
Total Non-Bonded Energy-11.6The sum of VdW and electrostatic energies, representing the overall cohesive force between molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers methods to predict the spectroscopic parameters of a molecule before it is synthesized or analyzed experimentally. These predictions are invaluable for confirming molecular structure, interpreting experimental spectra, and understanding the electronic environment of the atoms. Density Functional Theory (DFT) is a primary workhorse for these types of calculations. escholarship.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local chemical environment of each atom. Computational methods can predict the chemical shifts (δ) for ¹H, ¹³C, and ²⁹Si nuclei. digitellinc.comchemaxon.com These calculations involve placing the molecule in a simulated magnetic field and computing the magnetic shielding tensor for each nucleus. The predicted shifts are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS). chemaxon.com For this compound, DFT calculations would differentiate the various methylene (B1212753) (-CH₂-) groups in the hexyl chains, the distinct aromatic protons, and the unique chemical shifts of the methyl groups attached to the silicon and the phenoxy ring. The predicted ²⁹Si chemical shift is particularly characteristic of the organosilicon environment. researchgate.net

Vibrational Spectroscopy (FT-IR & FT-Raman): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. chemrxiv.org This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The resulting frequencies can be assigned to specific molecular motions, such as C-H stretching, Si-O stretching, or aromatic ring bending. Comparing a predicted vibrational spectrum with an experimental one is a powerful way to confirm the compound's identity and structure.

The following table presents a set of predicted spectroscopic parameters for this compound, as would be obtained from DFT calculations using a standard basis set (e.g., B3LYP/6-31G(d)).

Spectroscopy TypeGroup / NucleusPredicted ValueTypical Assignment / Notes
¹H NMRSi-CH₃0.1 - 0.3 ppmMethyl protons attached to silicon.
¹H NMRAromatic C-CH₃2.2 - 2.4 ppmMethyl protons on the phenoxy ring.
¹H NMRAromatic C-H6.8 - 7.2 ppmProtons on the benzene (B151609) ring.
¹³C NMRSi-CH₃-2 - 2 ppmMethyl carbon attached to silicon.
¹³C NMRHexyl Chain (-CH₂)n14 - 35 ppmOverlapping signals from the hexyl chain carbons.
¹³C NMRAromatic C115 - 155 ppmCarbons of the 4-methylphenoxy group.
²⁹Si NMR(R)₃-Si-OAr-5 - -25 ppmCharacteristic shift for siloxy compounds.
FT-IRSi-O-C Stretch1080 - 1110 cm⁻¹Strong absorption band for the siloxane linkage.
FT-IRC-H Stretch (Aliphatic)2850 - 2960 cm⁻¹Stretching vibrations of C-H bonds in hexyl and methyl groups.
FT-IRC=C Stretch (Aromatic)1500 - 1600 cm⁻¹Characteristic ring stretching modes.

In-Depth Article on this compound Unattainable Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature and data, it is not possible to generate a thorough and scientifically accurate article focusing solely on the chemical compound “this compound.” The explicit instructions to structure the article around its specific applications in advanced materials science and chemical synthesis cannot be fulfilled, as there is a notable absence of dedicated research on this particular compound in publicly accessible materials.

While the provided outline details specific applications typical for organosilanes—such as their roles as precursors for silicon-based materials and as silane coupling agents—the scientific community has not published specific findings regarding this compound in these contexts.

General principles of silane chemistry allow for predictions about the compound's potential behavior based on its constituent chemical groups. The structure suggested by the name—a central silicon atom bonded to two hexyl groups, a methyl group, and a 4-methylphenoxy group—is that of a tetraorganosilane. The long hexyl chains would be expected to confer significant hydrophobicity and compatibility with non-polar organic polymers. The 4-methylphenoxy group, an aromatic moiety, could allow for π-π stacking interactions and influence adhesion to certain substrates.

However, for a silane to function as a typical precursor for silicon-based materials via sol-gel processes or to act as a coupling agent, it generally requires one or more hydrolyzable groups (such as alkoxy or chloro groups) attached to the silicon atom. These groups are absent in the name “this compound,” which suggests a stable compound less prone to the hydrolysis and condensation reactions necessary for these applications.

Without specific studies, any discussion on its integration into polymers like polyurethanes, its use in surface coatings, or its function in enhancing interfacial adhesion would be purely speculative. Such speculation would contravene the core requirements for a scientifically accurate and authoritative article focused strictly on the requested compound. Research on similar but distinct molecules, such as Ethyl(dihexyl)(3-methylphenoxy)silane, exists but cannot be directly and accurately attributed to the subject compound. researchgate.net

Therefore, to maintain scientific integrity and adhere to the strict constraints of the request, the article cannot be generated.

Applications of Dihexyl Methyl 4 Methylphenoxy Silane in Advanced Materials Science and Chemical Synthesis

Utility in Organic Synthesis as a Chemical Reagent

Organosilanes are foundational reagents in modern organic synthesis, valued for their relative stability and versatile reactivity. The structure of Dihexyl(methyl)(4-methylphenoxy)silane suggests it could function in several key synthetic roles.

Silylation Reactions for Protecting Group Chemistry and Alkyl Group Transfer

Silylation is a common and crucial technique in multi-step organic synthesis, where a silyl (B83357) group is introduced to temporarily mask a reactive functional group, most often an alcohol. This "protecting group" prevents the functional group from interfering with subsequent reaction steps. The effectiveness of a silyl protecting group is determined by its steric bulk and electronic properties, which dictate its stability across a range of reaction conditions and the specific reagents required for its removal.

Based on its structure, this compound could serve as a precursor to a silylating agent. The silicon-phenoxy bond is susceptible to cleavage, allowing the dihexyl(methyl)silyl moiety to be transferred to an alcohol. The reactivity and stability of this potential protecting group would be influenced by the combination of the linear hexyl chains and the single methyl group attached to the silicon atom. Compared to common silyl ethers, its stability would likely be intermediate, offering a unique profile for selective protection and deprotection strategies.

Table 1: Comparison of Common Silyl Protecting Groups

Protecting Group Abbreviation Typical Reagent Stability to Acid Stability to Base Relative Cleavage Rate
Trimethylsilyl TMS TMSCl Low Low Very Fast
Triethylsilyl TES TESCl Moderate Moderate Fast
tert-Butyldimethylsilyl TBDMS/TBS TBDMSCl Moderate High Moderate
Triisopropylsilyl TIPS TIPSCl High High Slow
tert-Butyldiphenylsilyl TBDPS TBDPSCl High High Very Slow

| Dihexyl(methyl)silyl (Hypothetical) | DHMS | DHMS-X | Moderate (Predicted) | Moderate (Predicted) | Moderate (Predicted) |

The concept of using this compound for alkyl group transfer, specifically transferring a hexyl or methyl group to a carbon center, is less straightforward. While some organosilane-based cross-coupling reactions (like the Hiyama coupling) exist, they typically require activation of the silane (B1218182), often with a fluoride (B91410) source or under basic conditions. The transfer of simple alkyl groups from a tetra-substituted silane containing a phenoxy group is not a conventional transformation and would likely require the development of novel catalytic systems. Research has shown that strong bases can catalyze the redistribution of alkyl and alkoxy groups on silicon, but selective transfer to a carbon substrate remains a significant challenge. researchgate.net

Catalytic or Co-catalytic Roles in Organic Transformations

The direct catalytic application of a saturated, tetra-substituted silane like this compound is unlikely, as it lacks the features typically associated with catalysis, such as a reactive Si-H bond for hydrosilylation or inherent Lewis acidity. However, it could serve as a precursor to a catalytically active species or act as a co-catalyst or additive in certain transformations.

For instance, upon hydrolysis of the phenoxy group, the corresponding silanol (B1196071), Dihexyl(methyl)silanol, could be formed. Silanols have been investigated as hydrogen-bond donors and have found roles in organocatalysis. The lipophilic hexyl groups could enhance solubility in nonpolar organic solvents, potentially influencing the catalyst's performance and substrate scope.

Furthermore, in the broader context of silicon chemistry, organosilanes can be activated by strong Lewis acids. This interaction can polarize the bonds to silicon, making the attached organic groups more susceptible to nucleophilic attack or transfer. While specific examples involving this particular compound are not documented, the principle suggests a potential, albeit currently unexplored, avenue for its use in catalyzed reactions.

Exploration in Optoelectronic Materials Research (Drawing analogies from related silole compounds)

The field of organic electronics leverages carbon-based materials for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org Organosilicon compounds, particularly a class known as siloles, have garnered significant interest in this area due to their unique electronic properties. wikipedia.org

Siloles, or silacyclopentadienes, are five-membered rings containing a silicon atom. wikipedia.org Their key feature is an electronic interaction between the σ* orbitals of the exocyclic bonds on the silicon atom and the π* orbitals of the butadiene backbone. alfa-chemistry.com This interaction effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), giving siloles high electron affinity and making them excellent electron-transporting materials. wikipedia.orgalfa-chemistry.com By modifying the substituents on the silole ring, researchers can tune their electronic and physical properties, such as solubility and luminescence color. alfa-chemistry.comresearchgate.net

While this compound is not a silole, its components suggest a potential role in the synthesis of larger, functional materials for optoelectronics. By analogy, the incorporation of silicon and various organic moieties is a common strategy in materials design.

Solubility and Processing : The two hexyl chains would impart significant solubility in organic solvents, a critical property for the solution-based processing of thin films used in electronic devices.

Insulating Spacers : The saturated alkylsilane core could act as a flexible, insulating linker or side chain in a larger conjugated polymer. This can be used to control the intermolecular packing and morphology of the material in the solid state, which heavily influences electronic performance. nih.gov

Precursor for Functional Polymers : The 4-methylphenoxy group could be a site for further chemical modification. For example, it could be replaced or used as a handle to attach the dihexyl(methyl)silyl moiety to a polymer backbone designed for optoelectronic applications.

The primary role of such a compound would not be as the core electronically active component (like a silole), but rather as a building block or additive to modify the physical properties of a functional material.

Table 2: Properties of Silole Compounds and Analogous Features for Material Design

Property of Siloles Origin Relevance in Optoelectronics Analogous Role for this compound
Low LUMO Energy σ* – π* conjugation in the silole ring Efficient electron injection and transport in OLEDs and OPVs Not directly applicable as the core is saturated.
High Electron Mobility Low LUMO and ordered molecular packing Reduces energy loss and improves device efficiency Could influence packing and morphology as part of a larger polymer, indirectly affecting charge transport.
Tunable Emission Modification of substituents on the silole ring Allows for the creation of OLEDs with different colors (e.g., stable blue light). alfa-chemistry.com Could be a component of a larger system where other parts are responsible for emission.

| Good Solubility | Introduction of flexible alkyl chains on the silicon atom | Enables solution-based processing for large-area, low-cost device fabrication | The dihexyl groups would confer excellent solubility to any material it is incorporated into. |

Emerging Research Directions and Future Outlook for Dihexyl Methyl 4 Methylphenoxy Silane

Unexplored Synthetic Avenues and Methodological Advancements

While traditional synthesis of organosilanes often involves Grignard reactions or hydrosilylation, emerging methodologies in organosilicon chemistry could offer more efficient, selective, and sustainable routes to Dihexyl(methyl)(4-methylphenoxy)silane.

Future research could explore:

Transition Metal-Catalyzed Cross-Coupling Reactions: Advances in catalysis offer precise methods for forming Si-C and Si-O bonds. frontiersin.org Methodologies involving catalysts based on earth-abundant metals are gaining traction as a more sustainable alternative to precious metal catalysts. nih.govacs.org Investigating these catalytic systems could lead to a more economical and environmentally friendly synthesis of the target molecule.

C-H Bond Silylation: Direct silylation of C-H bonds is a powerful tool for creating organosilanes, minimizing the need for pre-functionalized starting materials and reducing waste. frontiersin.org Exploring the direct silylation of a dihexyl(methyl)silane with 4-methylphenol or related precursors could represent a significant methodological advancement.

Table 1: Comparison of Potential Synthetic Methodologies for Organosilanes

Methodology Description Potential Advantages for Synthesis Key Research Focus
Hydrosilylation Addition of a Si-H bond across a double or triple bond, typically catalyzed by platinum-group metals. researchgate.netresearchgate.netresearchgate.net High atom economy and formation of stable Si-C bonds. Development of catalysts based on cheaper, more abundant metals; improving selectivity. researchgate.net
Catalytic Cross-Coupling Formation of Si-C or Si-O bonds using transition metal catalysts to couple a silicon-containing reagent with an organic halide or pseudo-halide. High functional group tolerance and modularity, allowing for diverse structures. Use of sustainable catalysts (e.g., cobalt-based) and milder reaction conditions. nih.govacs.org

| Direct C-H Silylation | Catalytic activation and functionalization of a C-H bond with a silicon-based reagent. frontiersin.org | Step-economic, as it avoids the need for pre-functionalized substrates. | Improving regioselectivity and expanding the scope of compatible substrates. frontiersin.org |

Advanced Mechanistic Insights into Silane (B1218182) Reactivity

A detailed understanding of the reactivity of this compound is crucial for optimizing its performance in any application. The key reactive sites are the silicon-oxygen-carbon linkage and the silicon-carbon bonds.

Hydrolytic Stability and Condensation: A primary area of investigation would be the hydrolytic stability of the Si-O bond. The rate of hydrolysis and subsequent self-condensation to form siloxane networks is a critical factor in applications such as coatings and adhesion promoters. ethz.ch The bulky dihexyl groups may sterically hinder hydrolysis compared to smaller alkoxysilanes.

Interfacial Bonding Mechanisms: As a potential coupling agent or surface modifier, understanding how the 4-methylphenoxy group interacts with various substrates (e.g., polymers, inorganic surfaces) is essential. utwente.nlnih.gov Spectroscopic and microscopic techniques could elucidate the nature of the interfacial bonding, whether it involves covalent linkages, hydrogen bonding, or other intermolecular forces. nih.gov

Computational and Spectroscopic Studies: Advanced techniques can provide deep mechanistic insights. In situ spectroscopic methods like Raman and NMR spectroscopy can track intermediate species in real-time. nih.govacs.org Theoretical investigations using Density Functional Theory (DFT) can model reaction pathways, calculate activation barriers for processes like H-abstraction from the alkyl chains, and predict reactivity trends, offering a comparative view against analogous alkane reactions. acs.orgnih.gov

Novel Applications in Tailored Materials and Sustainable Chemical Processes

The hybrid organic-inorganic nature of this compound makes it a candidate for various applications in materials science.

Hydrophobic and Functional Coatings: The long dihexyl chains are expected to impart significant hydrophobicity. This makes the compound a promising candidate for creating water-repellent surfaces on various substrates like glass, metals, or textiles. mdpi.commdpi.com The 4-methylphenoxy group could offer additional functionalities, such as enhanced adhesion to aromatic polymer substrates or UV-protective properties.

Polymer Composites and Nanocomposites: Organosilanes are widely used as coupling agents to improve the compatibility between inorganic fillers (like silica (B1680970) or alumina) and polymer matrices. utwente.nlnih.govnih.govmdpi.com this compound could enhance the dispersion of fillers and strengthen the interfacial adhesion in composites, leading to improved mechanical and thermal properties. researchgate.net Its potential use in dual-silane systems could allow for tailored surface properties on nanoparticles. nih.gov

Biomaterial Surface Engineering: Silanization is a key strategy for modifying the surfaces of materials used in biomedical applications to enhance cell adhesion and biocompatibility. nih.gov While research often focuses on aminosilanes, the specific properties of this compound could be explored for tailoring surfaces for specific biological interactions.

Sustainable Processes: Organosilanes are considered more environmentally benign alternatives to some organometallic compounds. msu.edu Their use in creating more durable and long-lasting materials contributes to sustainability. Furthermore, developing silane-based systems that can be applied in water-based formulations instead of solvent-based ones reduces the emission of volatile organic compounds (VOCs). silane-chemical.com

Table 2: Potential Applications Based on Structural Features

Structural Feature Associated Property Potential Application Area References
Two Hexyl Groups Hydrophobicity, Lipophilicity Water-repellent coatings, lubricants, dispersing agents in non-polar media. mdpi.commdpi.com
Methyl Group Steric and Electronic Tuning Modification of reactivity and thermal stability. N/A
4-Methylphenoxy Group Aromaticity, Polarity Adhesion to aromatic polymers, UV absorption, modification of surface energy. utwente.nlnih.gov

Integration with Machine Learning and AI in Chemical Research

Predictive Modeling: ML models can be trained to predict the physical and chemical properties of silanes based on their molecular structure. aps.orgarxiv.org This could be used to estimate properties like hydrolytic stability, surface energy modification potential, and compatibility with different polymers for this compound, guiding experimental efforts.

Synthesis and Reaction Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing a target molecule, potentially leading to higher yields and purity. illinois.edustanford.edu This approach could identify novel and efficient synthetic routes.

Materials Discovery: Machine learning can rapidly screen virtual libraries of compounds for specific applications. rsc.org By defining desired performance characteristics for a new coating or composite, ML algorithms could identify this compound as a promising candidate or suggest structural modifications to further enhance its properties. Research into AI applications in siloxane and polysiloxane chemistry provides a foundation for these future directions. researchgate.net

Q & A

Q. How should researchers present raw data for silane characterization in publications?

  • Best Practices:
  • Include processed NMR/FTIR spectra in the main text, with raw data (e.g., integration values) in supplementary materials.
  • Tabulate TGA results (Td_{d}, % residue) and computational BDEs for cross-comparison .

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